The crystal structure of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride bound to C1s has been resolved at a resolution of 1.8 Å. [] This high-resolution structure reveals the detailed interactions between the inhibitor and the C1s active site. [] The structure also provides insights into the structure-activity relationship of the compound, informing the design of more potent and selective analogs. []
6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride acts as a competitive inhibitor of the C1s protease. [] This means it binds directly to the active site of C1s, preventing the natural substrate from binding and being cleaved. [] The compound exhibits a Kd of ~9.8 μM for C1s and an inhibition constant (Ki) of ~5.8 μM. [] This mechanism of action disrupts the initiation of the classical complement pathway, preventing downstream activation and reducing complement-mediated inflammation. []
The primary application of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride in scientific research is as a tool to study the classical complement pathway and its role in various diseases. [] By inhibiting C1s, researchers can investigate the downstream effects of CP inhibition on disease progression and identify potential therapeutic targets.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6